O-Allyl-N-benzylcinchonidinium Bromide (CAS 158195-40-5): A Mechanistic Guide to Asymmetric Phase-Transfer Catalysis
O-Allyl-N-benzylcinchonidinium Bromide (CAS 158195-40-5): A Mechanistic Guide to Asymmetric Phase-Transfer Catalysis
Executive Summary
In the landscape of modern green chemistry and enantioselective synthesis, asymmetric phase-transfer catalysis (PTC) has emerged as a robust alternative to transition-metal-catalyzed transformations. At the forefront of this field are synthetically modified cinchona alkaloids. O-Allyl-N-benzylcinchonidinium bromide (CAS 158195-40-5) is a highly privileged, chiral quaternary ammonium salt utilized extensively as an organocatalyst. By facilitating highly pre-organized transition states, this catalyst enables the stereocontrolled alkylation of prochiral substrates, playing a critical role in the synthesis of chiral amino acids and active pharmaceutical ingredients (APIs)[1].
This technical guide provides an in-depth analysis of the compound’s physicochemical properties, the mechanistic causality behind its stereocontrol, and self-validating protocols for both its synthesis and its application in drug development.
Physicochemical Profiling
Understanding the physical parameters of O-Allyl-N-benzylcinchonidinium bromide is critical for optimizing solvent systems and phase boundaries during catalysis. The following table summarizes its core quantitative data[2][3][4]:
| Property | Value |
| Compound Name | O-Allyl-N-benzylcinchonidinium bromide |
| CAS Number | 158195-40-5 |
| Molecular Formula | C29H33BrN2O |
| Molecular Weight | 505.49 g/mol |
| Melting Point | 140-144 °C (Decomposes) |
| Physical State | Pale yellow to white solid |
| Hazard Statements | H315 (Skin), H319 (Eye), H335 (Respiratory Irritant) |
Structural Causality & Mechanistic Role in Asymmetric PTC
The efficacy of O-Allyl-N-benzylcinchonidinium bromide is not accidental; it is the direct result of precise molecular architecture. In a biphasic system (e.g., aqueous base and organic solvent), the catalyst functions as a lipophilic shuttle. However, its true value lies in how its functional groups dictate the geometry of the transition state[1].
The Causality of Stereocontrol
-
The Quaternary Nitrogen (N-Benzyl Group): Quaternization of the quinuclidine nitrogen with a benzyl group serves a dual purpose. First, it creates the permanent cation required to extract anionic enolates into the organic phase. Second, the aromatic ring of the benzyl group engages in robust π−π stacking interactions with the substrate (such as the aromatic rings of a Schiff base). This anchors the substrate in a rigid, predictable 3D conformation.
-
The C9-Ether Linkage (O-Allyl Group): Unmodified cinchona alkaloids often yield poor enantioselectivities due to conformational flexibility. The addition of the O-allyl group provides critical steric bulk that effectively blocks one enantiotopic face of the catalyst-enolate ion pair[1].
-
Electrophilic Trajectory: Because the substrate is anchored by π−π stacking and shielded on one side by the O-allyl moiety, the incoming electrophile (e.g., an alkyl halide) is forced to approach exclusively from the unshielded face. This causality results in exceptionally high enantiomeric excess (ee).
Catalytic cycle of asymmetric phase-transfer alkylation.
Synthesis & Validation Protocol
The preparation of O-Allyl-N-benzylcinchonidinium bromide requires a two-stage alkylation of cinchonidine. To ensure scientific integrity, the protocol below is designed as a self-validating system , incorporating checkpoints to verify intermediate success before proceeding.
Step-by-step synthesis workflow of O-Allyl-N-benzylcinchonidinium bromide.
Step-by-Step Methodology
-
N-Alkylation (Quaternization):
-
Suspend cinchonidine (1.0 equiv) in toluene.
-
Add benzyl bromide (1.1 equiv) dropwise and reflux the mixture for 12-18 hours.
-
Self-Validation Checkpoint: The formation of a dense white precipitate indicates successful quaternization. Filter and wash with cold ether to isolate N-benzylcinchonidinium bromide.
-
-
O-Alkylation (Etherification):
-
Dissolve the intermediate in a biphasic mixture of dichloromethane (DCM) and 50% aqueous KOH.
-
Add allyl bromide (1.5 equiv) at 0 °C to prevent side reactions, then allow the mixture to warm to room temperature under vigorous stirring.
-
Self-Validation Checkpoint: Monitor via TLC. The disappearance of the highly polar N-benzylcinchonidinium spot confirms complete O-allylation.
-
-
Workup and Purification:
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under vacuum.
-
Recrystallize the crude product from an ethanol/diethyl ether mixture.
-
Self-Validation Checkpoint: Determine the melting point. A sharp melting point at 140-144 °C (dec.) validates the purity of the synthesized O-Allyl-N-benzylcinchonidinium bromide[3][4]. A depressed melting point indicates retained moisture or incomplete allylation, necessitating secondary recrystallization.
-
High-Impact Applications in Drug Development
A. Asymmetric Synthesis of Metyrosine
Metyrosine ( α -methyltyrosine) is an antihypertensive API used to inhibit tyrosine hydroxylase in patients with pheochromocytoma[5]. O-Allyl-N-benzylcinchonidinium bromide is utilized to establish the critical chiral quaternary stereocenter via asymmetric alkylation.
Validated Protocol[5]:
-
Mix aldimine substrate (2.00 g, 7.47 mmol) and the catalyst (0.38 g, 0.75 mmol, 10 mol%) in toluene (20 mL) at ambient temperature. Stir for 30 minutes to ensure complete dissolution.
-
Cool the reactor to 0 °C. Causality: Low temperatures suppress the uncatalyzed, racemic background reaction.
-
Add powdered KOH (2.10 g, 37.35 mmol, 5 equiv) in a single portion.
-
Self-Validation Checkpoint: The mixture will immediately transition from a "thin slurry" to a "yellow solution." This color change is the visual confirmation that the aldimine has been deprotonated and the active enolate-catalyst ion pair has formed[5].
-
-
Add 4-methoxybenzyl bromide (7.51 g, 37.35 mmol, 5 equiv) at 0 to 1 °C.
-
Allow the solution to warm to ambient temperature and stir for 16 hours to yield the enantioenriched precursor.
B. Chiral Resolution of Omeprazole
Beyond catalysis, the compound functions as a potent chiral resolving agent. In the preparation of optically pure esomeprazole (the (S)-enantiomer of omeprazole), O-Allyl-N-benzylcinchonidinium bromide is used to form diastereomeric salts. When reacted with racemic omeprazole, it selectively forms the omeprazole O-allyl-N-benzylcinchonidinium salt. This diastereomeric pair precipitates as a pale yellow solid with a distinct melting point of 85-106 °C, allowing for the physical separation of the enantiomers via fractional crystallization[6].
References
- "O-Allyl-N-benzylcinchonidinium bromide | CAS 158195-40-5", Santa Cruz Biotechnology. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXO2htcgE05UgRyqvezPXPCaHFTtW_LWPVrebd8lEfFP_pXzCWMDOP0Gkq_-04odqeImRfdUuhmXRHZulUFUzWHi5R7OClAKHIkV80Db54Ph8jUwQa9S3s72nDBbii9Lrx4E0wB8KOWtSG-gNYr0Ndg0M_Tjijy8zVieWLwHDF9vJuvso=]
- "O-ALLYL-N-BENZYLCINCHONDINIUM BROMIDE | 158195-40-5", ChemicalBook. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKvZRWoeTcJ9meKIOBsfFnT3MqmWrFTbQ1Gkihtv6CjNaxCGZdamNvSxCR_MEVbJkvmpi0zR2_ZcHxzxlVP6WYobQYuFxmzedlonBYnhJqDmkfVKA8QPGqKfNHw6G4xk5knVCGxeMG8Uj5xHGJD_HxS_3yMzFyWUYi7uhQNUuk1A==]
- "CAS 158195-40-5 O-Allyl-N-benzylcinchonidinium bromide", Alfa Chemistry. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM9iOglnui1p8Qnvwe49Adh3sI0-Gkl-FgTfEkQMfxqfAFq8LobPZ0fArgHNFLPU9YlP0lavLfvlYrgxgv85V_zFbvGVLGSpIlX7eZNTL-75ZLsuoCKfzrtGMzxm4Gh0DbF3SZHIS5dSgN75U7]
- "Organocatalysis", Sigma-Aldrich. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFni2YqPWoS4pIa9vTt1q6fD7CM1A5btS2Ob-13EFyuuoi76SYXq7-bBaiJgB2nItqSCpcjEt6mKVy-xBaTTDe7H8LGBU63nPf4OjpWRLqOTjD6NMYdC5LAE4AhuRDobmJZ9Z4gBz7HDXFfUyv-Au_L1fWeQ8qMgdiEFRi_J2y_EX_gP-UuHe9S7CzVWIS8PITnAxootwOuZ2OBdgNH7xtfX7R8k7aD_v54q115]
- "PHASE-TRANSFER CATALYSIS AS A TOOL FOR BUILDING QUATERNARY STEREOCENTERS", Aaltodoc. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWFZmiKv8OfqS_sp1RquUyxl8qvjGgLhRMu3lwwowzV0HNq73X0XFKoqttlbPdv9p3v-0izQFTEBvQMSJ67Es8dKzCL8b1CemCOYCR27rtUfO9ECmO4ezzjipN2xhHia_zbI_txFbQ8J_krOydTJyTBx43Y7oQ6Rzi6qOgwaaWELH_rFPf3czzvFBCA5k=]
- "WO2008092939A2 - Process for the preparation of optically pure omeprazole", Google Patents. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvFeJ4dFOBSoPL2rgGetNEd_2auQEGBofC4W_tzoSVRw2nCXEFyLcRnlhPMehO2bLKXQwIx82lKb1nf3UsaLcNFVZTMBmZ94md8I3_CfkxfBN5onuLC0AZP-QkD6UYvrk1vLhQe0tTPmHnhhMyJw==]
- "Metyrosine | New Drug Approvals", New Drug Approvals. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHCJTad2jeYDDve4VyhCCQ7E7SxD7MRL0m2Bznl97DCweixf6AgpX4Vp9LXpHUbcwmPb1knPQ4qgclNzx32s5bMJUcOLmqz688zSJCZ_acXg5hywkvKZsM_WNzQWmtE2OoxsSfY92i]
Sources
- 1. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 2. scbt.com [scbt.com]
- 3. O-ALLYL-N-BENZYLCINCHONDINIUM BROMIDE | 158195-40-5 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. WO2008092939A2 - Process for the preparation of optically pure omeprazole via salt formation with a chiral amine or treatment with an entiomer converting enzyme and chromatographic separation - Google Patents [patents.google.com]
